molecular formula C17H16N2O2 B020149 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid CAS No. 189005-44-5

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

Cat. No. B020149
M. Wt: 280.32 g/mol
InChI Key: JHGHLTNIQXXXNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, typically involves reactions of amino pyridines with various reagents. For instance, methyl substituted imidazo[1,2-a]pyridine-3-acetic acids have been synthesized by reacting methyl derivatives of 2-aminopyridine with ethyl 3-bromolevulinate and subsequent hydrolysis (Abignente et al., 1986). Additionally, palladium-catalyzed cascade reactions have been employed for the synthesis of hybrid structures involving imidazo[1,2-a]pyridine, demonstrating the versatility of synthetic approaches (Ju Zhang et al., 2016).

Molecular Structure Analysis

The molecular structure and characterization of imidazo[1,2-a]pyridine derivatives are often analyzed using single-crystal X-ray diffraction, IR and Raman spectroscopy, and computational methods such as Density Functional Theory (DFT) calculations. These techniques provide insights into the intermolecular interactions, hydrogen bonding, and vibrational properties of these compounds (Dylong et al., 2016).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, including hydroamination, aminooxygenation, and reactions with β-keto esters and 1,3-diones, to yield diverse derivatives. These reactions are influenced by catalysts such as silver and copper, and can involve innovative methodologies like "water-mediated" processes (Darapaneni Chandra Mohan et al., 2013).

Scientific Research Applications

  • Fluorescent Probes : A one-pot synthesis method has been developed for producing 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. These compounds serve as efficient fluorescent probes for mercury ions in acetonitrile and buffered aqueous solutions (Shao et al., 2011).

  • Imaging Probes : Substituted imidazo[1,2-a]pyridines have potential as imaging probes for studying peripheral benzodiazepine receptors using Single Photon Emission Computed Tomography (SPECT), offering high affinity and selective ligands (Katsifis et al., 2000).

  • GLP-1R Agonists : Novel derivatives with a 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate skeleton show potential as selective glucagon-like peptide-1 receptor (GLP-1R) agonists, indicating their potential in anti-diabetic treatment (Gong et al., 2011).

  • Pharmaceutical and Biotechnology : A method for preparing (2-aminopyridin-4-yl)methanol, a key component of imidazo[1,2-a]pyridine, has potential applications in pharmaceuticals and biotechnology (Lifshits et al., 2015).

  • Anti-inflammatory and Analgesic Activities : Methyl substituted imidazo[1,2-a]pyridine-3-acetic acids have shown promising anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities compared to similar compounds (Abignente et al., 1986).

  • Cell Membrane Probes : Imidazo[1,5-a]pyridine-based fluorophores have potential as cell membrane probes, exhibiting high solvatochromic behavior and successful intercalation in artificial membrane models (Renno et al., 2022).

  • Anticholinesterase Agents : Imidazo[1,2-a]pyridine-based compounds with biphenyl side chains show potential as acetylcholinesterase (AChE) inhibitors, while those with phenyl side chains exhibit better butyrylcholinesterase (BChE) inhibition effects (Kwong et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the broad spectrum of biological activity exhibited by similar imidazo[1,2-a]pyridine compounds .

properties

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17/h3-8,10H,9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGHLTNIQXXXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465541
Record name [6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

CAS RN

189005-44-5
Record name Zolpidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189005-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
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Synthesis routes and methods I

Procedure details

To a magnetically stirred solution of zolpidem (8.0 g, 26.0 mmol) at 0° C. under Ar atmosphere was added 6N HCl (80 mL). The reaction mixture was refluxed for 18 h. The mixture was cooled to 0° C., and 20% NaOH was added slowly to a pH of 6.5. The white solids were filtered in vacuo to provide the title compound (6.9 g, 94%) as a white solid. 1H NMR (DMSO-d6) δ 2.30 (s, 3H), 2.35 (s, 3H), 3.94 (s, 2H), 7.10 (d, J=9.1 Hz, 1H), 7.25 (d, J=7.8 Hz, 2H), 7.48 (d, J=9.1 Hz, 1H), 7.72 (d, J=7.8 Hz, 2H), 8.18 (s, 1H). 13C-NMR (100 MHz, DMSO-d6) δ 18.4, 21.4, 30.8, 114.8, 116.6, 121.6, 122.9, 127.9, 128.2, 129.8, 132.4, 137.3, 143.0, 143.5, 171.8.
Name
zolpidem
Quantity
8 g
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80 mL
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0 (± 1) mol
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Yield
94%

Synthesis routes and methods II

Procedure details

Name
Cc1ccc(-c2nc3ccc(C)cn3c2CC(=O)N(C)C)cc1
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reactant
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Synthesis routes and methods III

Procedure details

In a clean round bottom flask was charged oxoacetic acid (68 mmol) from example 1, 100 ml of diethylene glycol, hydrazine hydrate (184 mmol) and potassium hydroxide (115 mmol). The reaction mixture was heated to a temperature of 120-180° C. The reaction was monitored by TLC. After completion of the reaction, the reaction mass was cooled to room temperature and 100 ml of water was added. The reaction mass was further cooled to 0-10° C. and the pH was adjusted to 6-6.5 using acetic acid and stirred for 1 hour. The solid obtained was filtered, washed with water and dried in oven at 90-100° C. Yield: 16 gm of the title compound, m.p. 228-230° C. Purity 97% (HPLC).
Quantity
68 mmol
Type
reactant
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100 mL
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184 mmol
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115 mmol
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Quantity
100 mL
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of potassium hydroxide (90% titre; 30.3 g; 0.48 mols) in water (225 mL) and ethanol (65 mL) is added with ethyl 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine-3-glyoxalate (141.5 g; 0.44 mols). The suspension is refluxed to obtain a yellow-orange solution, which is concentrated to reach a temperature of 98-100° C. and added with hydrazine (51.7% titre, 27.5 g; 0.44 mols). The solution is refluxed for 14 hours, then cooled to about 60° C., added with potassium hydroxide (90% titre, 54.9 g; 0.88 mols), then distilled under atmospheric pressure to reach the inner temperature of 122÷124° C., keeping the resulting suspension under reflux until nitrogen evolution ceases. The mixture is cooled to about 100° C., diluted with water (500 mL), cooled at room temperature and filtered through Celite. The resulting clear solution is dropped in about one hour into an acetic acid solution (91 g; 1.52 mols) in methanol (500 mL). The resulting suspension is cooled to 0÷5° C., filtered and the solid is washed with water, then dried at 60° C. under vacuum to obtain 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine-3-acetic acid (118.4 g, 98.5% titre, K.F. 1.4%, yield 96.5%).
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
141.5 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
54.9 g
Type
reactant
Reaction Step Three
Quantity
91 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Reactant of Route 2
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Reactant of Route 3
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Reactant of Route 4
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Reactant of Route 5
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Reactant of Route 6
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

Citations

For This Compound
2
Citations
I Marchenko, T Borodina, D Trushina… - Journal of …, 2018 - Taylor & Francis
The aim of this study was to develop mesoporous containers for entrapment of imidazopyridines, such as sedative–hypnotic medicine zolpidem, anxiolytic agent alpidem and their …
Number of citations: 13 www.tandfonline.com
M Malesevic, L Zivanovic, A Protic, M Radisic… - Acta …, 2014 - akjournals.com
The present study was designed to characterize the possible degradation products of zolpidem tartrate under various stress conditions according to International Conference on …
Number of citations: 8 akjournals.com

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